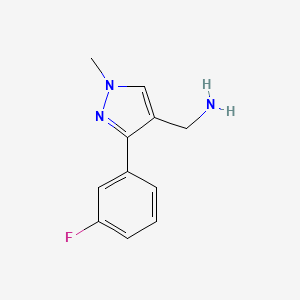
(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine is a chemical compound with a unique structure that includes a fluorinated phenyl ring, a pyrazole ring, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
化学反应分析
Types of Reactions
(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学研究应用
(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
(3-Fluorophenyl)methanamine: A related compound with a similar structure but lacking the pyrazole ring.
3-Fluorophenmetrazine: A stimulant with a fluorinated phenyl ring and a morpholine ring.
Uniqueness
(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine is unique due to its combination of a fluorinated phenyl ring and a pyrazole ring, which imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
[3-(3-fluorophenyl)-1-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H12FN3/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8/h2-5,7H,6,13H2,1H3 |
InChI 键 |
JJFPQVIGKPTFJC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















